10-Methyl-10H-phenothiazine-3-carbaldehyde is a chemical compound with the molecular formula C₁₄H₁₁NOS. It is characterized by a phenothiazine backbone, which consists of a sulfur and nitrogen-containing heterocyclic structure. The compound features a methyl group at the 10 position and an aldehyde functional group at the 3 position, contributing to its unique reactivity and properties. This compound is classified under the category of phenothiazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry and materials science .
10-Methyl-10H-phenothiazine-3-carbaldehyde is a valuable tool in proteomics research, particularly for protein cross-linking. Cross-linking involves linking nearby protein chains together using a chemical linker, allowing researchers to study protein-protein interactions and the structure of protein complexes. 10-Methyl-10H-phenothiazine-3-carbaldehyde is a cleavable cross-linker, meaning it can be cleaved under specific conditions to release the cross-linked proteins for further analysis. This property makes it advantageous for studying dynamic protein interactions that may change over time or under different cellular conditions. [Source: Santa Cruz Biotechnology - ]
While research on 10-Methyl-10H-phenothiazine-3-carbaldehyde is primarily focused on its role in proteomics, there are also suggestions of its potential applications in other areas, such as:
The biological activity of 10-Methyl-10H-phenothiazine-3-carbaldehyde is notable, particularly in the context of its potential therapeutic applications. Compounds in the phenothiazine class have been studied for their:
The synthesis of 10-Methyl-10H-phenothiazine-3-carbaldehyde can be achieved through various methods:
10-Methyl-10H-phenothiazine-3-carbaldehyde has several applications across various fields:
Interaction studies involving 10-Methyl-10H-phenothiazine-3-carbaldehyde focus on:
These studies are crucial for understanding both the pharmacokinetics and pharmacodynamics of this compound in potential therapeutic contexts .
Several compounds share structural similarities with 10-Methyl-10H-phenothiazine-3-carbaldehyde. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
Phenothiazine | Base structure | Used primarily as an antipsychotic agent |
10-Chloro-10H-phenothiazine | Chlorinated derivative | Exhibits different reactivity profiles |
2-Methyl-10H-phenothiazine | Methylated variant | Different biological activity spectrum |
Thioridazine | Antipsychotic | Known for sedative effects |
Uniqueness of 10-Methyl-10H-phenothiazine-3-carbaldehyde:
This compound stands out due to its specific aldehyde functionality, which enhances its reactivity compared to other phenothiazines. Its potential applications in both biological and material sciences further distinguish it from similar compounds, making it a subject of interest for ongoing research .